molecular formula C18H12Cl2N2O4S2 B12139993 2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12139993
M. Wt: 455.3 g/mol
InChI Key: NLKLMKNSNRHULV-CHHVJCJISA-N
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Description

2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro groups and a thiazolidinone ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and benzylidene group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and thiazolidinone moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various research applications .

Properties

Molecular Formula

C18H12Cl2N2O4S2

Molecular Weight

455.3 g/mol

IUPAC Name

2,4-dichloro-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H12Cl2N2O4S2/c1-26-14-6-9(2-5-13(14)23)7-15-17(25)22(18(27)28-15)21-16(24)11-4-3-10(19)8-12(11)20/h2-8,23H,1H3,(H,21,24)/b15-7-

InChI Key

NLKLMKNSNRHULV-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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